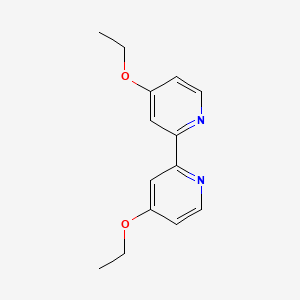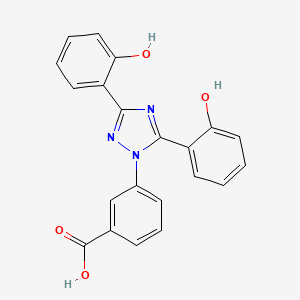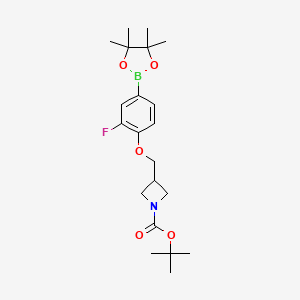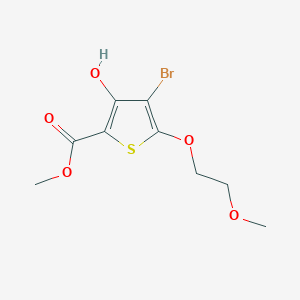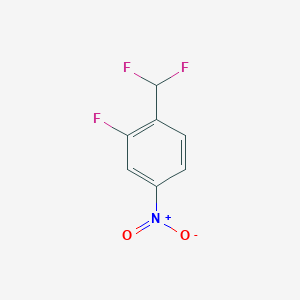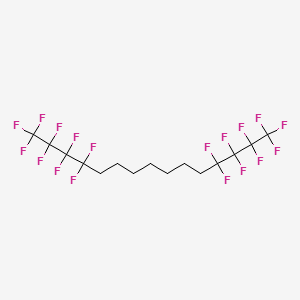![molecular formula C12H16FNO B12078850 [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine](/img/structure/B12078850.png)
[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine: is an organic compound that features a cyclobutylmethoxy group, a fluorophenyl group, and a methanamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine typically involves multiple steps, including the formation of the cyclobutylmethoxy group and the introduction of the fluorophenyl group. Common synthetic routes may involve:
Formation of Cyclobutylmethoxy Group: This can be achieved through the reaction of cyclobutanol with methanesulfonyl chloride to form cyclobutylmethanesulfonate, followed by nucleophilic substitution with sodium methoxide.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a halogen exchange reaction, where a suitable fluorinating agent is used to replace a halogen atom on a phenyl ring.
Formation of Methanamine Group:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group may be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the fluorophenyl group to a more reduced state, such as converting a nitro group to an amine group if present.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and protein interactions.
Drug Development:
Medicine:
Therapeutic Agents: The compound may exhibit biological activities that make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: The compound may have applications in the development of agrochemicals, such as pesticides or herbicides.
作用机制
The mechanism of action of [4-(Cyclobutylmethoxy)-3-fluorophenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
[4-(Methoxy)-3-fluorophenyl]methanamine: Similar structure but lacks the cyclobutyl group.
[4-(Cyclobutylmethoxy)-3-chlorophenyl]methanamine: Similar structure but with a chlorine atom instead of fluorine.
[4-(Cyclobutylmethoxy)-3-fluorophenyl]ethanamine: Similar structure but with an ethanamine group instead of methanamine.
Uniqueness:
Structural Features: The presence of the cyclobutylmethoxy group and the fluorophenyl group imparts unique steric and electronic properties to the compound.
Reactivity: The compound’s reactivity may differ from similar compounds due to the influence of the cyclobutyl and fluorine substituents on the phenyl ring.
Applications: Its unique structure may make it more suitable for specific applications, such as in drug development or material science, compared to similar compounds.
属性
分子式 |
C12H16FNO |
|---|---|
分子量 |
209.26 g/mol |
IUPAC 名称 |
[4-(cyclobutylmethoxy)-3-fluorophenyl]methanamine |
InChI |
InChI=1S/C12H16FNO/c13-11-6-10(7-14)4-5-12(11)15-8-9-2-1-3-9/h4-6,9H,1-3,7-8,14H2 |
InChI 键 |
UKOXZNRZQHNTRD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)COC2=C(C=C(C=C2)CN)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


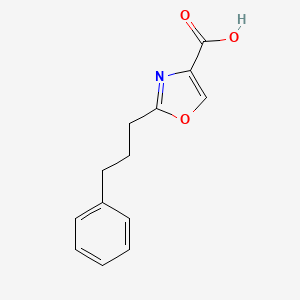
![R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine](/img/structure/B12078775.png)
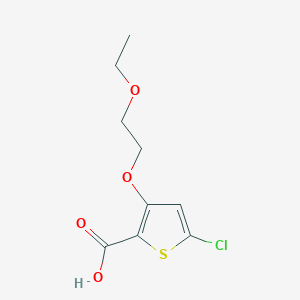
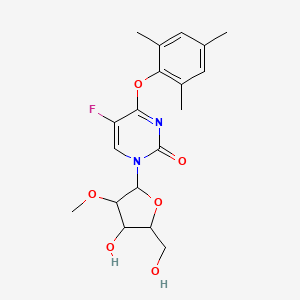
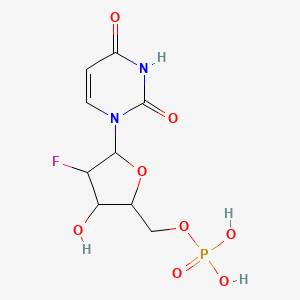
ammonium chloride](/img/structure/B12078811.png)
